molecular formula C5H5F3N2O B1279306 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 161038-53-5

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No. B1279306
CAS RN: 161038-53-5
M. Wt: 166.1 g/mol
InChI Key: XGHXHATWNVUQCN-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol, also known as MTP, is a small organic molecule with a wide range of applications in the field of organic chemistry. Its unique chemical structure makes it a useful building block for a variety of synthetic pathways, and its properties make it an important tool for a range of research applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives can be synthesized through various methods, including reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazine or methylhydrazine. These approaches lead to good yields and allow for regiospecific construction of pyrazole rings (Braibante, Clar, & Martins, 1993).

Chemical Properties and Reactions

  • Regiocontrolled Methylation: The compound exhibits versatile reactivity, enabling regiocontrolled methylation to produce various derivatives. This has been applied to synthesize polyfluorinated antipyrine analogs, demonstrating its potential for creating diverse chemical structures (Nemytova et al., 2018).

Applications in Biochemistry and Medicine

  • Antimicrobial and Antioxidant Activities: Certain derivatives of this compound exhibit significant antimicrobial and antioxidant properties. This suggests its utility in the development of new antimicrobial agents (Bhat et al., 2016).
  • Analgesic Properties: Some methylated derivatives of this compound have shown notable analgesic activity, indicating potential applications in pain management (Burgart et al., 2019).

Industrial and Technological Uses

  • Corrosion Inhibition in Petroleum Industry: Derivatives of this compound have been explored for their ability to inhibit corrosion in the petroleum industry, particularly in acidizing processes, indicating their significance in industrial applications (Singh et al., 2020).
  • Lithium Ion Battery Electrolytes: Methylated pyrazole derivatives, including those related to this compound, have been synthesized and characterized for use in lithium ion batteries, highlighting their role in advancing energy storage technology (von Aspern et al., 2020).

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHXHATWNVUQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161038-53-5
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
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